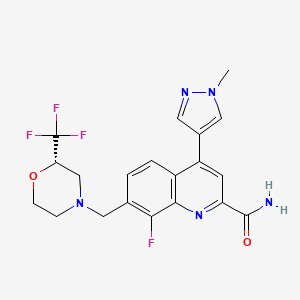
(S)-8-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)-7-((2-(trifluoromethyl)morpholino)methyl)quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 8-hydroxyquinoline, can be achieved through various methods. One common approach involves the reaction of aniline with phenylacetylene and benzaldehyde . Another method includes the use of α,β-unsaturated aldehydes as starting materials, which undergo catalytic reactions to form the quinoline core . Additionally, green and sustainable synthetic methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been explored to produce quinoline derivatives .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale catalytic processes that ensure high yields and purity. The use of recyclable catalysts and environmentally friendly reaction conditions is emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Quinoline derivative 8 undergoes various chemical reactions, including:
Reduction: The reduction of quinoline derivatives can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of a functional group in the quinoline ring with another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, aryl/alkyl/heteroaryl thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can produce various alkylated or arylated quinoline derivatives .
Scientific Research Applications
Quinoline derivative 8 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of quinoline derivative 8 involves its ability to chelate metal ions, which plays a crucial role in its biological activities. The compound forms stable complexes with metal ions, disrupting essential metal-dependent processes in microorganisms and cancer cells . Additionally, quinoline derivatives can inhibit enzymes and interfere with DNA synthesis, contributing to their antimicrobial and anticancer properties .
Comparison with Similar Compounds
Quinoline derivative 8 can be compared with other similar compounds such as:
Chloroquine: An antimalarial drug that also contains a quinoline core.
Primaquine: Another antimalarial drug with a similar structure.
Ciprofloxacin: An antibiotic that belongs to the quinolone class, which is structurally related to quinolines.
Uniqueness
Quinoline derivative 8 is unique due to its strong metal-chelating properties and its wide range of biological activities. Its ability to form stable complexes with metal ions sets it apart from other quinoline derivatives and contributes to its diverse applications in medicine and industry .
Similar Compounds
Properties
Molecular Formula |
C20H19F4N5O2 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
8-fluoro-4-(1-methylpyrazol-4-yl)-7-[[(2S)-2-(trifluoromethyl)morpholin-4-yl]methyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C20H19F4N5O2/c1-28-8-12(7-26-28)14-6-15(19(25)30)27-18-13(14)3-2-11(17(18)21)9-29-4-5-31-16(10-29)20(22,23)24/h2-3,6-8,16H,4-5,9-10H2,1H3,(H2,25,30)/t16-/m0/s1 |
InChI Key |
GTJVIXLYXAAAKE-INIZCTEOSA-N |
Isomeric SMILES |
CN1C=C(C=N1)C2=CC(=NC3=C2C=CC(=C3F)CN4CCO[C@@H](C4)C(F)(F)F)C(=O)N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NC3=C2C=CC(=C3F)CN4CCOC(C4)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[5-[4-(2-methoxyethoxy)phenyl]-2-methylpyrazol-3-yl]urea](/img/structure/B10836152.png)
![Pyrrolo[2,3-d]pyrimidine derivative 20](/img/structure/B10836157.png)
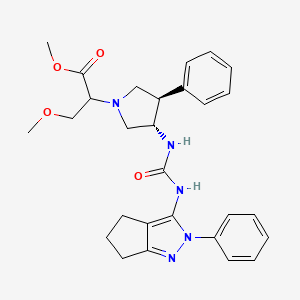
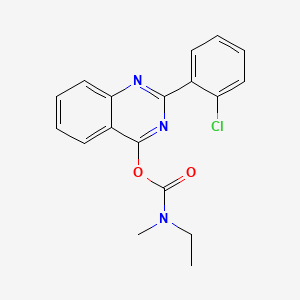
![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[2-(4-fluorophenyl)-4-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]urea](/img/structure/B10836173.png)
![N-[2-(3-aminopiperidin-1-yl)-3-[(2-cyanophenyl)methyl]-4-oxopyrrolo[2,1-f][1,2,4]triazin-6-yl]-4-methylbenzenesulfonamide](/img/structure/B10836179.png)
![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-(5-imidazo[1,2-a]pyridin-5-yl-2-methylpyrazol-3-yl)urea](/img/structure/B10836180.png)

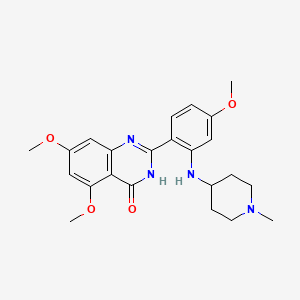
![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[2-(5-fluoropyridin-3-yl)-4-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]urea](/img/structure/B10836200.png)
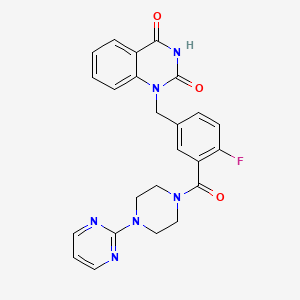
![1-(trans-4-Phenyl-1-(2-(trifluoromethoxy)ethyl)pyrrolidin-3-yl)-3-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)urea](/img/structure/B10836208.png)
![[1-Tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[4-[2-(3-chloro-4-fluorophenyl)-5-methylpyrazol-3-yl]piperidin-1-yl]methanone](/img/structure/B10836210.png)
![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[2-methyl-5-(5-methylpyrazin-2-yl)pyrazol-3-yl]urea](/img/structure/B10836224.png)
